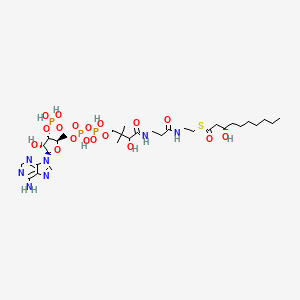
3-Hydroxydecanoyl-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxydecanoyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C31H54N7O18P3S and its molecular weight is 937.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Engineering
One prominent application of 3-hydroxydecanoyl-coenzyme A is in metabolic engineering, particularly in the production of medium-chain fatty acids and related compounds. Research has demonstrated that engineered strains of Escherichia coli can utilize this compound to produce significant amounts of fatty alcohols and methyl ketones through optimized metabolic pathways. For instance, specific strains were developed to enhance the production of 3-hydroxydecanoic acid by mobilizing the R-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG) .
Table 1: Production of Fatty Acids in Engineered E. coli
| Strain Type | Genetic Modifications | Fatty Acid Produced | Yield (g/L) |
|---|---|---|---|
| Wild Type | None | None | 0 |
| Engineered | ΔfadD, ΔfadA | Medium-chain fatty acids | >1 |
| Recombinant | phaG, tesB | 3-hydrodecanoic acid | ~30% CDW |
Enzymatic Functions
The enzymatic activity associated with this compound is critical for various biochemical reactions. For example, studies have shown that it serves as a substrate for dehydratases that catalyze the conversion of acyl-CoA thioesters to their corresponding keto forms . The characterization of these enzymes has revealed their optimal conditions for activity and their specificity towards different acyl chain lengths.
Table 2: Enzymatic Activity of Dehydratases Involved with this compound
| Enzyme Type | Source Organism | Optimal pH | Activity (μmol/min) |
|---|---|---|---|
| 3-Hydroxyacyl-CoA Dehydratase | Rat liver | 7.0 - 7.5 | Variable |
| Mitochondrial Dehydratase | Yeast | ~7.0 | Assessed via growth assays |
Role in Lipid Metabolism
In lipid metabolism, this compound plays an essential role as a substrate for enzymes involved in both degradation and synthesis pathways. Its participation in the peroxisomal beta-oxidation pathway facilitates the metabolism of straight-chain and branched-chain fatty acids . Additionally, it has been implicated in the synthesis of complex lipids necessary for cellular functions.
Case Study: Lipid Metabolism in Yeast
Research conducted on yeast strains lacking specific dehydratases demonstrated that the introduction of genes encoding these enzymes could restore normal growth on glycerol as a carbon source, highlighting the importance of this compound in supporting metabolic flexibility .
Propriétés
Numéro CAS |
79171-49-6 |
|---|---|
Formule moléculaire |
C31H54N7O18P3S |
Poids moléculaire |
937.8 g/mol |
Nom IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24+,25+,26?,30+/m0/s1 |
Clé InChI |
HIVSMYZAMUNFKZ-FHRNIPIGSA-N |
SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES isomérique |
CCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonymes |
3-hydroxydecanoyl-CoA 3-hydroxydecanoyl-coenzyme A 3-hydroxydecanoyl-coenzyme A, (R)-isomer coenzyme A, 3-hydroxydecanoyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















